molecular formula C22H18N2O2 B5846410 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide

Cat. No. B5846410
M. Wt: 342.4 g/mol
InChI Key: VBDWSFXXQNMVNR-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide, also known as BZP, is a compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This molecule has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also induce apoptosis in these cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process. It has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. In addition, it has been found to exhibit anti-oxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide in laboratory experiments is its potential to exhibit anti-inflammatory, anti-tumor, and anti-oxidant effects. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide. One direction is to further investigate its mechanism of action and the signaling pathways involved in its anti-tumor and anti-inflammatory effects. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine its toxicity profile and to evaluate its safety for use in humans.

Synthesis Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide has been achieved using various methods. One such method involves the reaction of 3,5-dimethylbenzoic acid and 4-(1,3-benzoxazol-2-yl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide has been studied for its potential applications in the field of pharmacology. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant effects. In addition, it has been shown to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death) in these cells.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-14-11-15(2)13-17(12-14)21(25)23-18-9-7-16(8-10-18)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDWSFXXQNMVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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